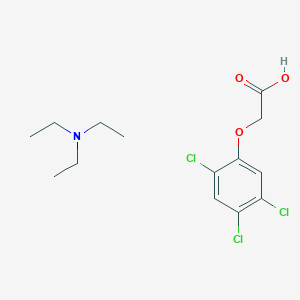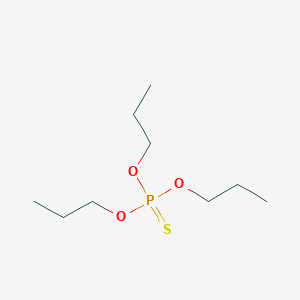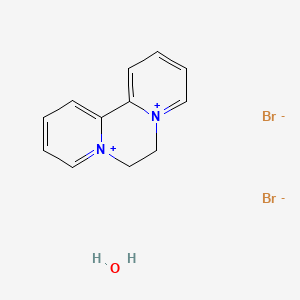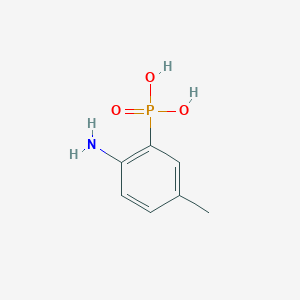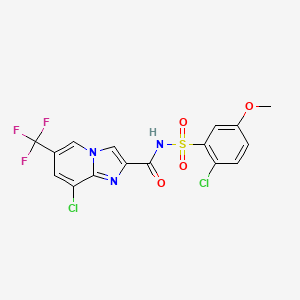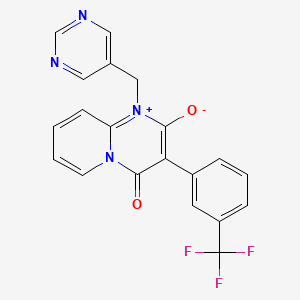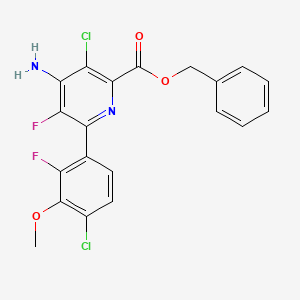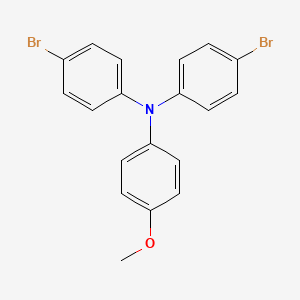
N,N-Bis(4-bromophenyl)-4-methoxyaniline
Descripción general
Descripción
The compound "N,N-Bis(4-bromophenyl)-4-methoxyaniline" is not directly mentioned in the provided papers, but the papers do discuss related compounds with bromophenyl and methoxyaniline components. These compounds are of interest due to their structural characteristics and potential applications in various fields of chemistry and materials science.
Synthesis Analysis
The synthesis of related compounds involves the formation of Schiff bases through the reaction of aldehydes with amines or hydrazides. For instance, two Schiff bases were synthesized by reacting 5-bromo-3-methoxysalicylaldehyde with 4-methoxybenzohydrazide and 4-aminoantipyrine, respectively . Although the synthesis of "N,N-Bis(4-bromophenyl)-4-methoxyaniline" is not described, the methodologies used in these papers could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using techniques such as IR, NMR, Mass spectral data, and X-ray crystallography. For example, the N-acyl-2,4-bis(4-methoxyphenyl)-3-azabicyclo[3.3.1]nonanes prefer a twin-chair conformation with quasi-axial orientation of the anisyl groups to avoid A1,3-strain . Similarly, the structure of 5,5-bis(bromomethyl)-2-(4-methoxyphenyl)-1,3-dioxane was determined to exist in a chair conformation with equatorial orientation of the methoxyphenyl substituent . These findings provide insights into the conformational preferences of bromophenyl and methoxyaniline containing compounds.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of "N,N-Bis(4-bromophenyl)-4-methoxyaniline." However, the synthesis of related compounds involves the formation of Schiff bases, which are known for their versatile reactivity and are often used as intermediates in the synthesis of various other chemical compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are inferred from their structural analysis. X-ray crystallography revealed that the Schiff bases display E configuration with respect to the C=N double bonds and form chain structures in the crystal lattice through intermolecular interactions such as hydrogen bonds and weak Br···O interactions . The conformational analysis of the dioxane compound was supported by DFT calculations, which are consistent with the experimental data . These properties are crucial for understanding the behavior of these compounds under different conditions and for their potential applications.
Aplicaciones Científicas De Investigación
Antibacterial Activities
Research involving Schiff bases derived from isophthalaldehyde, which are structurally related to N,N-Bis(4-bromophenyl)-4-methoxyaniline, demonstrated moderate antibacterial activities against four human pathogenic bacteria. These compounds were synthesized and characterized through physico-chemical and spectroscopic methods, including crystallographic analysis and DFT calculations, to compare structural optimizations with experimental data (Salehi et al., 2015).
Mixed-Valence Monocations
Another study focused on the intervalence charge-transfer (IVCT) properties of bis(triarylamines) linked with vinylene and phenylene-vinylene bridges, including derivatives of N,N-Bis(4-bromophenyl)-4-methoxyaniline. These compounds exhibited distinct IVCT band characteristics indicative of their mixed-valence nature, providing insights into their potential for electronic applications (Barlow et al., 2005).
Fluorescent Probes
A study on Schiff base fluorescent probes for metal ions found that certain derivatives of N,N-Bis(4-bromophenyl)-4-methoxyaniline showed promising sensitivity towards Cd(II), Zn(II), Cu(II), and Hg(II) ions. These compounds exhibited an on/off fluorescence behavior, indicating potential for use in chemical sensing and environmental monitoring (Hu et al., 2010).
Antioxidant Properties
Derivatives of N,N-Bis(4-bromophenyl)-4-methoxyaniline were also investigated for their antioxidant properties. Bromophenols synthesized from related compounds demonstrated effective antioxidant power, comparing favorably with synthetic standard antioxidants (Balaydın et al., 2010).
Epigenetic Inhibition
Chemical manipulations on bis(bromo- and dibromo-phenol) compounds related to N,N-Bis(4-bromophenyl)-4-methoxyaniline led to the identification of derivatives with high selectivity for PR-SET7 and EZH2, highlighting the potential of these compounds in cancer treatment due to their effects on cell death and differentiation in human leukemia U937 cells (Valente et al., 2012).
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment such as dust masks and eyeshields .
Propiedades
IUPAC Name |
N,N-bis(4-bromophenyl)-4-methoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Br2NO/c1-23-19-12-10-18(11-13-19)22(16-6-2-14(20)3-7-16)17-8-4-15(21)5-9-17/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOISYEZQRCIVDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenoxy-1-penten-1-yl]cyclopentyl]-5-heptenoic acid](/img/structure/B3026436.png)
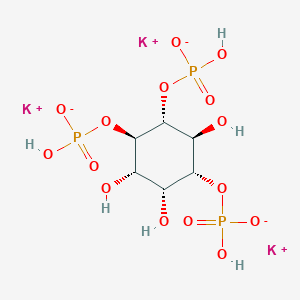
![(S)-1-benzyl-5-(1-[2-(phenoxy-p-trifluoromethyl)-pyrrolidynyl]-sulfonyl)-isatin](/img/structure/B3026438.png)

